molecular formula C7H7F3N2 B1306875 2-Methyl-6-(trifluoromethyl)pyridin-3-amine CAS No. 383907-17-3

2-Methyl-6-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1306875
CAS No.: 383907-17-3
M. Wt: 176.14 g/mol
InChI Key: FUJKUIAVFVGTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(trifluoromethyl)pyridin-3-amine is a compound with the molecular formula C7H7F3N2. It is characterized by the presence of a trifluoromethyl group (-CF3) attached to a pyridine ring, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Methyl-6-(trifluoromethyl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst to facilitate the coupling of an aryl halide with an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity. Additionally, the use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various alkyl-substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Potential
Research indicates that 2-Methyl-6-(trifluoromethyl)pyridin-3-amine exhibits promising anticancer properties. It has been identified as an inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme involved in appetite regulation and energy metabolism. Inhibition of GOAT may reduce cancer cell proliferation, suggesting potential therapeutic applications in obesity-related cancers.

Protein Kinase Inhibition
The compound has demonstrated activity as a protein kinase inhibitor, which is crucial for regulating various cellular processes. This characteristic positions it as a candidate for treating diseases like cancer, where kinase signaling pathways are often dysregulated .

Pharmaceutical Development
Due to its structural properties, this compound serves as a scaffold for designing new drugs targeting multiple biological pathways. The trifluoromethyl group enhances membrane permeability and metabolic stability, essential for developing effective pharmaceutical agents .

Agrochemical Applications

Insecticides and Herbicides
The compound's unique properties make it suitable for use in agricultural chemicals. It has been explored as a potential raw material for the synthesis of insecticides and herbicides, contributing to crop protection strategies against pests and diseases .

Development of New Agrochemicals
Trifluoromethylpyridine derivatives have been extensively utilized in the agrochemical industry, with over 20 new products developed that contain this moiety. These compounds have shown effectiveness in protecting crops from various pests, highlighting the importance of this compound in this sector .

Chemical Reactions and Synthesis

This compound can undergo several chemical reactions that facilitate its application in various fields:

Reaction Type Description Common Reagents/Conditions
Oxidation Converts hydroxymethyl groups to aldehydes or carboxylic acids.Potassium permanganate, chromium trioxide
Reduction Forms alcohols or amines from the compound.Lithium aluminum hydride, sodium borohydride
Substitution Trifluoromethyl group can participate in nucleophilic substitutions.Amines, thiols

These reactions are crucial for synthesizing derivatives with enhanced biological properties or different functionalities, thus broadening the compound's applicability.

Case Study: Anticancer Activity

A study highlighted the inhibition of GOAT by this compound, demonstrating its potential role in cancer therapy. The compound's ability to modulate enzyme activity may lead to reduced tumor growth rates in preclinical models .

Case Study: Agricultural Efficacy

Research into the use of trifluoromethylpyridine derivatives has shown their effectiveness as insecticides. For example, Fluazifop-butyl was one of the first derivatives introduced to the market, showcasing the practical applications of such compounds in agriculture .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific proteins or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, such as enzyme inhibition or activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Biological Activity

2-Methyl-6-(trifluoromethyl)pyridin-3-amine, with the CAS number 383907-17-3, is a pyridine derivative notable for its diverse applications in organic synthesis and potential pharmaceutical relevance. Its unique structure, featuring a trifluoromethyl group, enhances its biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This property enables it to modulate enzyme activity and interact with various receptors, influencing signal transduction pathways .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation. For instance, in vitro studies have shown that related compounds can induce apoptosis in breast cancer cells (MDA-MB-231), suggesting a potential role in cancer therapy .
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, although detailed studies are needed to confirm its efficacy against specific pathogens .
  • Antitubercular Activity : Compounds similar to this compound have demonstrated activity against Mycobacterium tuberculosis, indicating a potential application in treating tuberculosis .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlight the importance of the trifluoromethyl group and its position on the pyridine ring. Variations in substitution patterns have shown significant impacts on biological activity. For example, moving the trifluoromethyl group from one position to another on the pyridine ring can lead to substantial differences in potency against specific biological targets .

Case Studies

Several case studies underscore the compound's potential:

  • Anticancer Studies : In one study, derivatives of pyridine were synthesized and tested against various cancer cell lines. Results indicated that certain modifications to the pyridine scaffold significantly enhanced anticancer activity .
  • Tuberculosis Research : A series of compounds related to this compound were evaluated for their antitubercular properties. These studies revealed that some analogs maintained efficacy against drug-resistant strains of Mycobacterium tuberculosis, suggesting a novel mechanism of action distinct from conventional therapies .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c1-4-5(11)2-3-6(12-4)7(8,9)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJKUIAVFVGTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50393277
Record name 2-methyl-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383907-17-3
Record name 2-Methyl-6-(trifluoromethyl)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383907-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-6-(trifluoromethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50393277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-6-(trifluoromethyl)pyridin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Reactant of Route 3
Reactant of Route 3
2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Reactant of Route 4
Reactant of Route 4
2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Reactant of Route 5
Reactant of Route 5
2-Methyl-6-(trifluoromethyl)pyridin-3-amine
Reactant of Route 6
Reactant of Route 6
2-Methyl-6-(trifluoromethyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.